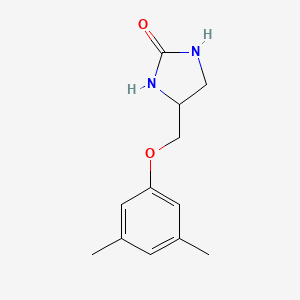
ω-Conotoxin-SO3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ω-conotoxin SO-3 is a selective blocker of N-type voltage-sensitive calcium channels. EC50 for ω-conotoxin SO-3 is 0.16 µM (similar to ω-conotoxin MVIIA) on HVA calcium currents. ω-conotoxin SO-3 did not show any inhibiting effects on L-type, P/Q-type and R-type currents at 3 µM concentration. ω-conotoxin SO-3 has no effect on voltage-sensitive sodium currents, delayed rectifier potassium currents and transient outward potassium currents. At 3 µM, the inhibition amounts of HVA ICa was very similar between ω-conotoxin SO-3 and ω-conotoxin MVIIA (~ 32%). Their inhibitory effects are almost fully reversible but their half-time for recovery are different (~ 7.5 min for ω-conotoxin SO-3 and ~ 4.14 min for ω-conotoxin MVIIA). ω-conotoxin SO-3 displays an analgesic potency similar to ω-conotoxin MVIIA in a range of acute and chronic pain models in rodents, but has less adverse effects compared with identical dosages of ω-conotoxin MVIIAinjected intrathecally.
Aplicaciones Científicas De Investigación
Neurological Research
ω-Conotoxin-SO3 has been identified as a significant subject in neurological research due to its potent and selective inhibitory effects on N-type voltage-gated calcium channels. These channels play a crucial role in neurotransmission, and their modulation can profoundly impact the treatment of various neurological disorders. For instance, ω-Conotoxin-SO3 demonstrates potent antinociceptive properties, as evidenced in studies involving the rat formalin test, showcasing its potential in managing pain without the development of tolerance, a common issue with many analgesics (Pei-tang, 2010).
Structural Analysis and Homology Modeling
The three-dimensional structure of ω-Conotoxin-SO3, determined by NMR techniques, is crucial for understanding its functional mechanism. This toxin is characterized by a unique structure stabilized by disulfide bridges and a triple-stranded antiparallel β-sheet, highlighting the conservative nature of the backbone conformation among ω-conotoxins. Such structural insights are pivotal for homology modeling and designing therapeutic agents targeting specific neurological pathways (Yong-Bin Yan et al., 2003).
Therapeutic Utility and Patent Landscape
The therapeutic potential of ω-Conotoxin-SO3, alongside other conotoxins, has sparked significant interest, leading to a surge in patent filings. The recognition of these toxins, especially in the context of managing nervous system and neurological disorders, underscores their importance in drug development. The patent landscape highlights the diversity and specificity of conopeptides, particularly those interacting with nicotinic acetylcholine receptors and voltage-gated ion channels, marking a promising area for future pharmaceutical advancements (Robert M. L. Jones et al., 2001).
Propiedades
Nombre del producto |
ω-Conotoxin-SO3 |
|---|---|
Fórmula molecular |
C100H166N36O31S6 |
Peso molecular |
2561.00 Da |
Apariencia |
White lyophilized solidPurity rate: > 97 %AA sequence: Cys1-Lys-Ala-Ala-Gly-Lys-Pro-Cys8-Ser-Arg-Ile-Ala-Tyr-Asn-Cys15-Cys16-Thr-Gly-Ser-Cys20-Arg-Ser-Gly-Lys-Cys25-NH2Disulfide bonds: Cys1-Cys16, Cys8-Cys20 and Cys15-Cys25Length (aa): 25 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



